3-(4-fluorophenyl)-1-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-(4-fluorophenyl)-1-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H18FN5OS and its molecular weight is 395.46. The purity is usually 95%.
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Scientific Research Applications
Structural Characterization and Reactivity
Structural Analysis of Pyrazoline Derivatives
The study of N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides reveals insights into the geometric parameters of compounds with similar structural motifs, highlighting the envelope conformation of the pyrazoline ring and its intramolecular interactions (Köysal et al., 2005).
Migita Reaction for Carbon−Sulfur Bond Formation
A modified Migita reaction was developed for the synthesis of a former antiasthma drug candidate, showcasing a general method for thioaryl halide cross-coupling (Norris & Leeman, 2008).
Antimicrobial and Anticancer Applications
Mycobacterium tuberculosis GyrB Inhibitors
A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their in vitro Mycobacterium smegmatis GyrB ATPase assay, showing potential as GyrB inhibitors (Jeankumar et al., 2013).
Anticancer Activity of Pyrazolo[1,5-a]pyrimidines
Novel pyrazolo[1,5-a]pyrimidines and their Schiff bases were synthesized and evaluated for cytotoxicity against human cancer cell lines, revealing compounds with potential anticancer activity (Hassan et al., 2015).
Synthesis and Characterization
Novel Synthesis Approaches
Research includes the synthesis and structural characterization of novel pyrazole derivatives, providing insights into their crystal structures and potential applications in medicinal chemistry (Jasinski et al., 2012).
Synthetic Strategies for Fluorinated Pyrazoles
A developed synthetic strategy for new 3-amino-4-fluoropyrazoles highlights the importance of fluorinated pyrazoles as building blocks in medicinal chemistry, offering routes for further functionalization (Surmont et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been found to target thePeroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a type of nuclear receptor protein that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and cell differentiation .
Mode of Action
agonists , binding to the receptor and activating it. This leads to changes in the expression of target genes, which can have various effects depending on the specific genes involved .
Biochemical Pathways
Pparγ agonists generally influence pathways related tolipid and glucose metabolism , as well as inflammation and cell differentiation . The downstream effects can include improved insulin sensitivity, reduced inflammation, and changes in cell differentiation .
Result of Action
The activation of pparγ can lead to a variety of effects at the molecular and cellular level, including changes in gene expression, cellular metabolism, inflammation, and cell differentiation .
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5OS/c1-25-18(13-17(23-25)14-4-6-15(21)7-5-14)20(27)22-9-11-26-10-8-16(24-26)19-3-2-12-28-19/h2-8,10,12-13H,9,11H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIDZIVSKASDOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCN3C=CC(=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.